Home > Products > Screening Compounds P81587 > (2S,3R,11bS)-Dihydrotetrabenazine-L-Val
(2S,3R,11bS)-Dihydrotetrabenazine-L-Val -

(2S,3R,11bS)-Dihydrotetrabenazine-L-Val

Catalog Number: EVT-1498987
CAS Number:
Molecular Formula: C₂₄H₃₈N₂O₄
Molecular Weight: 418.57
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(2S,3R,11bS)-Dihydrotetrabenazine-L-Val is a chemical compound derived from dihydrotetrabenazine, which is a metabolite of tetrabenazine. Tetrabenazine is a drug primarily used to manage hyperkinetic movement disorders, including Huntington's disease and tardive dyskinesia. The specific stereochemical configuration of (2S,3R,11bS)-dihydrotetrabenazine is crucial for its pharmacological activity, as it influences the binding affinity to the vesicular monoamine transporter 2 (VMAT2), which is responsible for the transport of neurotransmitters such as dopamine and serotonin within the central nervous system.

Source and Classification

Dihydrotetrabenazine is synthesized through the reduction of tetrabenazine using sodium borohydride in an ethanol medium. This compound can exist in multiple stereoisomeric forms, with (2S,3R,11bS)-dihydrotetrabenazine being one of them. The classification of this compound falls under the category of psychoactive agents due to its effects on neurotransmitter levels in the brain.

Synthesis Analysis

The synthesis of (2S,3R,11bS)-dihydrotetrabenazine-L-Val involves several steps:

  1. Reduction of Tetrabenazine: The initial step involves reducing tetrabenazine using sodium borohydride in ethanol. This reaction yields dihydrotetrabenazine along with its enantiomers.
  2. Chiral Resolution: The separation of enantiomers can be achieved through chiral high-performance liquid chromatography (HPLC), which allows for the identification and isolation of the specific (2S,3R,11bS) isomer.
  3. Coupling with L-Valine: The final step involves coupling the isolated (2S,3R,11bS)-dihydrotetrabenazine with L-valine through standard peptide coupling methods, resulting in the formation of (2S,3R,11bS)-dihydrotetrabenazine-L-Val.

Technical details regarding reaction conditions and purification methods are critical for ensuring high yield and purity of the final product.

Molecular Structure Analysis

The molecular structure of (2S,3R,11bS)-dihydrotetrabenazine-L-Val can be described by its stereochemical configuration at specific carbon centers:

  • Chiral Centers: The compound has multiple chiral centers at positions 2, 3, and 11b.
  • Molecular Formula: The molecular formula can be represented as C18_{18}H24_{24}N2_{2}O4_{4}.
  • Crystallographic Data: X-ray crystallography can provide detailed information about bond lengths and angles within the structure. For example, studies have shown that dihydrotetrabenazine consists of a monoclinic crystal system with specific lattice parameters that define its three-dimensional arrangement in solid form.
Chemical Reactions Analysis

The primary chemical reactions involving (2S,3R,11bS)-dihydrotetrabenazine-L-Val include:

  1. Hydrogenation Reactions: These reactions may be utilized to modify functional groups within the compound to enhance biological activity.
  2. Peptide Bond Formation: The coupling reaction between (2S,3R,11bS)-dihydrotetrabenazine and L-valine involves forming a peptide bond through standard coupling agents such as DCC (dicyclohexylcarbodiimide).
  3. Functional Group Transformations: Various transformations can be employed to modify side chains or introduce additional functional groups that may enhance solubility or bioactivity.
Mechanism of Action

The mechanism of action for (2S,3R,11bS)-dihydrotetrabenazine-L-Val primarily revolves around its interaction with VMAT2:

  • VMAT2 Inhibition: By inhibiting VMAT2, this compound reduces the uptake of monoamines into vesicles within presynaptic neurons. This leads to increased levels of neurotransmitters such as dopamine in the synaptic cleft.
  • Pharmacological Effects: The enhanced availability of neurotransmitters contributes to its therapeutic effects in managing hyperkinetic disorders by modulating dopaminergic signaling pathways.
Physical and Chemical Properties Analysis

The physical and chemical properties of (2S,3R,11bS)-dihydrotetrabenazine-L-Val include:

  • Solubility: It is soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water.
  • Stability: The stability under various pH conditions is essential for its formulation as a therapeutic agent.
  • Melting Point: Specific melting point data can provide insights into purity and crystalline form.
Applications

(2S,3R,11bS)-Dihydrotetrabenazine-L-Val has several scientific applications:

  • Pharmaceutical Development: It serves as a lead compound for developing new treatments for movement disorders.
  • Research Tool: Due to its specific action on VMAT2, it can be used in research studies aimed at understanding neurotransmitter dynamics in neurological diseases.
  • Potential Therapeutics: Its efficacy in modulating neurotransmitter levels positions it as a candidate for further clinical trials targeting various neuropsychiatric conditions.
Introduction to (2S,3R,11bS)-Dihydrotetrabenazine-L-Val

Structural Classification and IUPAC Nomenclature

(2S,3R,11bS)-Dihydrotetrabenazine-L-Val is a chiral small molecule classified as a dihydroisoquinoline derivative. Its molecular formula is C₂₄H₃₈N₂O₄, with a molecular weight of 418.57 g/mol. The IUPAC name is [(2S,3R,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-2-amino-3-methylbutanoate, reflecting its ester linkage between a reduced tetrabenazine core and L-valine [1] [3]. The structure features three stereogenic centers (C2, C3, C11b), resulting in eight possible stereoisomers. The (2S,3R,11bS) configuration confers a distinct three-dimensional orientation critical for biological activity [3] [6].

  • Core Structural Components:
  • A 2H-benzo[a]quinolizine backbone with methoxy groups at C9 and C10.
  • An isobutyl group (2-methylpropyl) at C3.
  • An L-valine ester moiety at C2, enhancing metabolic stability [3] [10].

  • Physicochemical Properties:

    PropertyValue
    Molecular FormulaC₂₄H₃₈N₂O₄
    Molecular Weight418.57 g/mol
    Boiling Point507.2 ± 50.0°C
    Density1.11 ± 0.1 g/cm³
    Storage Conditions-20°C [1]

The SMILES notation (COc1cc2CCN3CC@@HC@HOC(=O)C@@HC(C)C) and InChIKey (MHMCLOWOLMUORZ-RVDMUPIBSA-N) provide unambiguous representations of its stereochemistry [1] [3].

Historical Context in VMAT2 Inhibitor Development

The discovery of (2S,3R,11bS)-Dihydrotetrabenazine-L-Val is rooted in efforts to optimize tetrabenazine (TBZ), a first-generation VMAT2 inhibitor approved for Huntington’s chorea. TBZ is metabolized into four dihydrotetrabenazine (HTBZ) isomers: (±)-α-HTBZ and (±)-β-HTBZ. Early studies assumed α-HTBZ isomers dominated VMAT2 inhibition, but advanced analytics revealed [+]-β-HTBZ as the most abundant circulating metabolite (Ki = 1.9 nM for VMAT2), while [(2S,3R,11bS)-HTBZ] (also termed [−]-β-HTBZ) is a minor, low-potency metabolite (Ki = 714 nM) [2] [5].

  • Key Milestones:
  • 1997: Chiral separation of α/β-HTBZ isomers, establishing (+)-α-HTBZ (2R,3R,11bR) as the most potent VMAT2 binder [1].
  • 2011: Synthesis of all eight HTBZ stereoisomers, confirming the (3R,11bR) configuration as essential for high VMAT2 affinity [5].
  • 2017: LC-MS/MS quantification of individual HTBZ isomers in patients, revealing [−]-α-HTBZ and [+]-β-HTBZ as predominant TBZ metabolites, with (2S,3R,11bS)-HTBZ as a trace component [2].

  • VMAT2 Binding Affinities of HTBZ Isomers:

    IsomerConfigurationVMAT2 Ki (nM)Relative Potency
    [+]-α-HTBZ(2R,3R,11bR)1.9–3.96High
    [-]-α-HTBZ(2S,3S,11bS)202Low
    [+]-β-HTBZ(2S,3R,11bR)1.9High
    [−]-β-HTBZ(2R,3S,11bS)714Very Low [2] [5] [9]

The L-valine esterification of (2S,3R,11bS)-HTBZ aimed to improve pharmacokinetics but resulted in a compound with negligible VMAT2 affinity due to its stereochemistry [3] [10].

Role in Modern Neuropharmacology

(2S,3R,11bS)-Dihydrotetrabenazine-L-Val serves primarily as a reference standard for analytical testing of tetrabenazine and valbenazine impurities rather than a therapeutic agent. Its pharmacological profile is defined by two key characteristics:

  • Low VMAT2 Inhibitory Activity:With a Ki > 500 nM, it exhibits ~250-fold lower VMAT2 binding than the high-affinity isomer (2R,3R,11bR)-HTBZ [5] [9]. This renders it pharmacologically inert in modulating monoamine uptake.

  • Receptor Selectivity Profile:Unlike TBZ metabolites (e.g., [−]-α-HTBZ), it shows negligible binding to off-target receptors:

  • Dopamine D2 receptors (Ki > 10,000 nM vs. 450 nM for [−]-α-HTBZ) [2] [8].
  • Serotonin receptors (5-HT2B, 5-HT7) [2].This selectivity minimizes risks of depression, parkinsonism, or sedation associated with non-selective isomers [2] [7].

  • Analytical Applications:As an impurity marker, it is quantified in TBZ and valbenazine formulations using chiral LC-MS/MS. Its detection limit is <0.1% w/w, ensuring product quality control [6] [10].

  • Research Utility:

  • Elucidates structure-activity relationships (SAR) of VMAT2 inhibitors.
  • Highlights metabolic differences between TBZ (produces 4 isomers) and valbenazine (produces only [+]-α-HTBZ) [2] [7].

Properties

Product Name

(2S,3R,11bS)-Dihydrotetrabenazine-L-Val

Molecular Formula

C₂₄H₃₈N₂O₄

Molecular Weight

418.57

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.